2-Amino-3-methylhexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-methylhexanoic acid has been explored through various methods. Burk et al. (2003) developed an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, which is closely related to 2-Amino-3-methylhexanoic acid, via asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst (Burk et al., 2003). Solladié-Cavallo and Khiar (1990) reported the synthesis of a similar compound, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, using KF as a mild base (Solladié-Cavallo & Khiar, 1990).
Molecular Structure Analysis
Research on the molecular structure of related compounds provides insights into the structure of 2-Amino-3-methylhexanoic acid. For instance, Raju et al. (2015) conducted a study on the molecular structure, first-order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis of a related compound, which can offer parallels to the structure of 2-Amino-3-methylhexanoic acid (Raju et al., 2015).
Chemical Reactions and Properties
The compound has been involved in various chemical reactions. Adeva et al. (1995) described the preparation of a derivative of 2-amino-6-mercaptohexanoic acid for Boc solid phase synthesis (Adeva et al., 1995). Mori and Iwasawa (1980) prepared enantiomers of threo-2-amino-3-methylhexanoic acid by resolving its racemic N-acetate with Aspergillus acylase (Mori & Iwasawa, 1980).
Physical Properties Analysis
Physical properties of 2-Amino-3-methylhexanoic acid can be inferred from studies on similar compounds. For example, Tuwalska et al. (2008) synthesized methyl 3-amino-2,3-dideoxyhexopyranosiduronic acids, providing insights into the physical properties of sugar amino acids, which are structurally related to 2-Amino-3-methylhexanoic acid (Tuwalska et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-Amino-3-methylhexanoic acid can be understood by examining studies on similar compounds. Wang et al. (2022) investigated the role of AMHA as a plant elicitor, indicating its potential activity in inducing resistance against extreme temperature stresses and diseases in plants (Wang et al., 2022).
Scientific Research Applications
Plant Elicitor in Crop Protection and Pest Management : AMHA is found to be a naturally occurring endogenous α-amino acid that has potent activity in enhancing resistance against extreme temperature stresses in several plant species. It also shows high activity against fungal, bacterial, and viral diseases by inducing plant resistance. This makes AMHA a potential natural elicitor for protecting plants against biotic and abiotic stresses (Wang et al., 2022).
Chemical Synthesis and Conversion to Pheromone Components : The enantiomers of threo-2-amino-3-methylhexanoic acid have been prepared and converted into optically active forms of threo-4-methylheptan-3-ol, a pheromone component of Scolytus multistriatus, indicating its utility in chemical synthesis and ecological applications (Mori & Iwasawa, 1980).
Synthesis of Hydroxy Amino Acids : Research has been conducted on the synthesis of natural (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, which is significant in the field of organic chemistry for the development of various compounds (Solladié-Cavallo & Khiar, 1990).
Antidyslipidemic and Antioxidant Activity : An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has shown lipid-lowering activity in vivo and good in vitro antioxidant activity. This suggests its potential use in the treatment of dyslipidemia and as an antioxidant (Prasad et al., 2013).
Cyclodepsipeptide Synthesis : AMHA is a component of cyclodepsipeptides like carriebowmide, isolated from marine cyanobacteria, indicating its role in the synthesis of bioactive compounds with potential pharmaceutical applications (Gunasekera et al., 2008).
properties
IUPAC Name |
2-amino-3-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUGULOZFMUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334781 | |
Record name | 2-Amino-3-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methylhexanoic acid | |
CAS RN |
60182-96-9 | |
Record name | 2-Amino-3-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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